molecular formula C16H19Cl2N3O B3724033 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B3724033
M. Wt: 340.2 g/mol
InChI Key: YJZJCZOJUIQWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features: The compound 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one (hereafter referred to as the "target compound") is a pyrimidin-4(3H)-one derivative characterized by:

  • A 2,4-dichlorophenylamino substituent at position 2 of the pyrimidine ring.
  • A methyl group at position 4.
  • A 3-methylbutyl (isopentyl) group at position 5.

This structure combines halogenated aromaticity with alkyl and amino substituents, likely influencing its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name

2-(2,4-dichloroanilino)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O/c1-9(2)4-6-12-10(3)19-16(21-15(12)22)20-14-7-5-11(17)8-13(14)18/h5,7-9H,4,6H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZJCZOJUIQWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC2=C(C=C(C=C2)Cl)Cl)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves the reaction of 2,4-dichloroaniline with appropriate pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4(3H)-one Derivatives

Structural Analogues and Substituent Effects

2.1. Core Pyrimidinone Derivatives

6-Amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one (CAS 123375-88-2) Key Differences: Lacks the 6-methyl and 5-(3-methylbutyl) groups. Implications: The absence of alkyl chains reduces molecular weight (271.11 g/mol vs. ~365 g/mol for the target compound) and lipophilicity, likely affecting membrane permeability and metabolic stability .

2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one (CAS 669745-87-3) Key Differences: Features a tetrazole-thioether side chain instead of the 3-methylbutyl group.

2.2. Alkyl-Substituted Analogues

5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

  • Key Differences : Contains a hydroxyl group at position 6 and a sulfanyl group at position 2.
  • Implications : The hydroxyl group increases polarity (logP ~1.42), contrasting with the target compound’s lipophilic 3-methylbutyl group. This may limit cellular uptake in hydrophobic environments .

6-Methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Key Differences: Incorporates a quinazolinylamino group and an allyl chain. Implications: The quinazolinyl moiety may enhance kinase inhibition (e.g., STAT1-α/β IC50 = 50,000 nM), whereas the target compound’s 3-methylbutyl group could optimize steric interactions with hydrophobic enzyme pockets .

Halogenated Analogues

6-Amino-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (CAS 119730-33-5) Key Differences: Substitutes the dichlorophenyl group with a 4-chlorophenyl-thioacetyl chain. Implications: The thioether linkage introduces metabolic susceptibility (e.g., oxidation to sulfoxides), whereas the target compound’s dichlorophenylamino group provides stability against enzymatic degradation .

6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Key Differences: Replaces the pyrimidinone core with a thienopyrimidinone scaffold.

Comparative Data Table

Compound Name / ID Molecular Weight (g/mol) Key Substituents Biological Activity / Notes Reference
Target Compound ~365 2,4-dichlorophenylamino, 6-methyl, 3-methylbutyl Metabolite identification candidate
6-Amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one (CAS 123375-88-2) 271.11 2,4-dichlorophenylamino, 6-amino Simpler structure; lower lipophilicity
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one 391.45 Tetrazole-thioether, 4-methylphenylamino High polar surface area (predicted pKa = 8.30)
6-Methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one 415.49 Quinazolinylamino, allyl chain STAT1-α/β inhibitor (IC50 = 50,000 nM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(2,4-dichlorophenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.